6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Overview
Description
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is a derivative of imidazo[1,2-b]pyridazine . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[1,2-b]pyridazine core, which is a bicyclic heterocycle containing two nitrogen atoms . The compound also contains a carboxylic acid group and a methylamino group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a molecular weight of 163.14 . The InChI code for the compound is 1S/C7H5N3O2/c11-7(12)5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H,11,12) .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds related to "6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid" often focuses on their synthesis and the exploration of their chemical properties. For example, Lombardino (1968) reported on the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its derivatives, highlighting the versatility of the imidazo[1,2-b]pyridazine ring system in undergoing various chemical reactions, such as the Mannich reaction and condensation reactions, which are pivotal for the development of novel pharmaceuticals and materials (Lombardino, 1968).
Antimicrobial and Antifungal Activity
Several studies have explored the biological activities of imidazo[1,2-b]pyridazine derivatives, including their antimicrobial and antifungal properties. Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety and evaluated them for antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities, demonstrating the potential of these compounds in developing new therapeutic agents (Bhatt, Kant, & Singh, 2016).
Pharmaceutical Development
The structural modification of imidazo[1,2-b]pyridazine compounds has been a key area of research for the development of new drugs. Gyoten et al. (2003) synthesized triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines with cyclic amines, which exhibited both antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting their potential application in treating atopic dermatitis and allergic rhinitis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Mechanism of Action
Target of Action
Imidazo[1,2-b]pyridazine derivatives have been associated with the inhibition of the tyrosine kinase 2 (tyk2) pseudokinase . TYK2 mediates the signaling of pro-inflammatory cytokines, making it a potential target for treating various immuno-inflammatory diseases .
Mode of Action
Imidazo[1,2-b]pyridazine derivatives have been found to inhibit the activity of tyk2 pseudokinase . This inhibition could potentially reduce the signaling of pro-inflammatory cytokines, thereby mitigating inflammation.
Biochemical Pathways
The inhibition of tyk2 pseudokinase can impact the jak-stat signaling pathway , which plays a crucial role in immune response and cell growth.
Pharmacokinetics
One study mentions the good microsomal stability of a related imidazo[1,2-b]pyridazine derivative , which could suggest similar properties for 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid.
Result of Action
The inhibition of tyk2 pseudokinase could potentially lead to a reduction in the signaling of pro-inflammatory cytokines, which may result in the mitigation of inflammation .
Properties
IUPAC Name |
6-(methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-9-6-2-3-7-10-4-5(8(13)14)12(7)11-6/h2-4H,1H3,(H,9,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMPEOZVUFGORK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN2C(=NC=C2C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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